molecular formula C5H6O3 B1296378 Methyl 4-hydroxybut-2-ynoate CAS No. 31555-05-2

Methyl 4-hydroxybut-2-ynoate

Cat. No. B1296378
CAS RN: 31555-05-2
M. Wt: 114.1 g/mol
InChI Key: SYPLUFBJMSFMTN-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxybut-2-ynoate” is a chemical compound with the CAS Number: 31555-05-2 . It has a molecular weight of 114.1 and a linear formula of C5H6O3 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxybut-2-ynoate” consists of 13 bonds in total. There are 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxybut-2-ynoate” has a flash point of 95.7°C and a boiling point of 219.9°C at 760 mmHg . It is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 4-hydroxybut-2-ynoate serves as a precursor in the synthesis of various complex molecules. For instance, it plays a role in the formation of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide, which is prepared from methyl but 2-ynoate (Hanson & Mohamed, 1997). Also, the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene)aminopent-4-ynoate, using various transition metal complexes, leads to α-amino acid derivatives, featuring this compound as a significant intermediate (Crisp & Gebauer, 1997).

Catalytic Reactions

In catalytic reactions, the compound is involved in processes like carboxylation. For example, studies on the carboxylation of 2-methylbutyn-3-ol-2 with carbon dioxide on Ag- and Cu-containing catalysts showed the formation of various polyfunctional acids, though the desired 4-hydroxy-4-methylpent-2-ynoic acid did not form under specific conditions (Finashina et al., 2016).

Superelectrophilic Activation

Methyl 4-hydroxybut-2-ynoate also participates in reactions under superelectrophilic activation. It reacts with arenes, leading to the formation of furan-2-ones or products of propargylation of electron-rich arenes. This application is crucial in the field of organic chemistry, specifically in the synthesis of heterocyclic compounds (Devleshova et al., 2019).

Derivatization in Oleochemicals

In oleochemistry, methyl 4-hydroxybut-2-ynoate derivatives are important. For example, derivatization of methyl 9-hydroxyoctadec-12-ynoate leads to the production of industrially significant fatty compounds, showcasing the versatility of this compound in industrial applications (Ahmad & Jie, 2008).

Safety And Hazards

“Methyl 4-hydroxybut-2-ynoate” is classified under GHS07 and has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-hydroxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLUFBJMSFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315166
Record name methyl 4-hydroxybut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxybut-2-ynoate

CAS RN

31555-05-2
Record name 2-Butynoic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31555-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 292683
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Record name 31555-05-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-hydroxybut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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